molecular formula C10H11N5OS2 B10864784 2-[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide

2-[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide

Cat. No.: B10864784
M. Wt: 281.4 g/mol
InChI Key: YVORYIUJNMGBLB-UHFFFAOYSA-N
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Description

2-[(3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyridine core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine with carbonyl compounds under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the thienopyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[(3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE apart is its specific functional groups and the resulting unique chemical and biological properties.

Properties

Molecular Formula

C10H11N5OS2

Molecular Weight

281.4 g/mol

IUPAC Name

1-[(3-aminothieno[2,3-b]pyridine-2-carbonyl)amino]-3-methylthiourea

InChI

InChI=1S/C10H11N5OS2/c1-12-10(17)15-14-8(16)7-6(11)5-3-2-4-13-9(5)18-7/h2-4H,11H2,1H3,(H,14,16)(H2,12,15,17)

InChI Key

YVORYIUJNMGBLB-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC(=O)C1=C(C2=C(S1)N=CC=C2)N

Origin of Product

United States

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